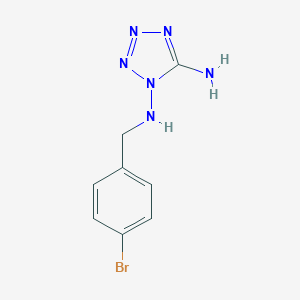![molecular formula C17H21NO3 B276643 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid, also known as PAMBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. PAMBA is a derivative of benzoic acid and is known for its unique structure and properties.
作用機序
The mechanism of action of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid is not fully understood. However, it is believed that 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the aggregation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in lab experiments is its unique structure and properties, which make it a promising candidate for cancer therapy and the treatment of Alzheimer's disease. However, one of the limitations of using 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in lab experiments is its cost and availability.
将来の方向性
There are a number of future directions for the study of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid. One of the main areas of research is in the development of new cancer therapies. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, and further research is needed to explore its potential as a cancer treatment.
Another area of research is in the development of new treatments for Alzheimer's disease. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has shown promising results in inhibiting the aggregation of amyloid-beta peptides, and further research is needed to explore its potential as a treatment for Alzheimer's disease.
In addition, further research is needed to explore the potential uses of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in other areas of scientific research, such as the development of new antibiotics and anti-inflammatory agents.
Conclusion
In conclusion, 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique structure and properties make it a promising candidate for cancer therapy and the treatment of Alzheimer's disease. Further research is needed to explore its potential uses in other areas of scientific research.
合成法
The synthesis of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid involves the reaction of 5-(bromomethyl)-2-furancarboxylic acid with 1-pentylamine. This reaction results in the formation of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid as a white crystalline powder. The purity of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid can be determined by high-performance liquid chromatography (HPLC).
科学的研究の応用
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been extensively studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be one of the main causes of Alzheimer's disease.
特性
分子式 |
C17H21NO3 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
4-[5-[(pentylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H21NO3/c1-2-3-4-11-18-12-15-9-10-16(21-15)13-5-7-14(8-6-13)17(19)20/h5-10,18H,2-4,11-12H2,1H3,(H,19,20) |
InChIキー |
JBZOQMNGHJPESW-UHFFFAOYSA-N |
SMILES |
CCCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B276562.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)

![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)